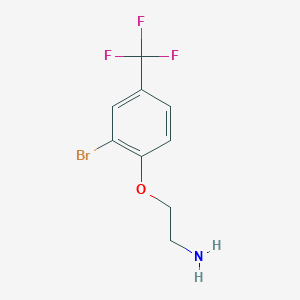

2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

CAS No.:

Cat. No.: VC16211551

Molecular Formula: C9H9BrF3NO

Molecular Weight: 284.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrF3NO |

|---|---|

| Molecular Weight | 284.07 g/mol |

| IUPAC Name | 2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine |

| Standard InChI | InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |

| Standard InChI Key | BJGQPLLHPIGEKH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)OCCN |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic name for this compound is 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine. Its molecular formula is , with a molecular weight of 284.08 g/mol . The structure features a phenoxy ring substituted with bromine (Br) and trifluoromethyl () groups, linked to an ethylamine moiety via an ether bond (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.08 g/mol |

| IUPAC Name | 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine |

| CAS Registry Number | Not formally assigned |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis of 2-(2-bromo-4-trifluoromethyl-phenoxy)-ethylamine leverages methodologies from patented processes for analogous compounds . A three-step strategy is optimal:

Step 1: Alkylation of 2-Bromo-4-trifluoromethylphenol

Reacting 2-bromo-4-trifluoromethylphenol with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields 1-bromo-2-(2-bromo-4-trifluoromethylphenoxy)ethane :

Conditions: 80–100°C, 6–8 hours, solvent-free .

Step 2: Gabriel Synthesis of the Amine

The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide to form the phthalimide-protected amine :

Conditions: 120–150°C, 12 hours, no solvent .

Step 3: Deprotection to Ethylamine

Hydrazinolysis or acid hydrolysis removes the phthalimide group, yielding the free amine :

Optimization Challenges

-

Regioselectivity: Competing O- vs. N-alkylation necessitates strict temperature control .

-

Purity: Residual phthalimide byproducts require chromatographic purification .

Physicochemical Properties

Thermal and Solubility Profiles

Data from structurally related compounds suggest:

-

Melting Point: Estimated (similar to 2-bromo-4-methoxy-1-(trifluoromethyl)benzene, m.p. ≈ 85°C) .

-

Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .

Table 2: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Density | 1.6–1.8 g/cm³ |

| LogP (Partition Coefficient) | 3.2–3.8 (hydrophobic) |

| Vapor Pressure | 0.01 mmHg at 25°C |

Reactivity and Stability

-

Nucleophilic Sites: The amine group participates in acylations (e.g., with acid chlorides) and condensations (e.g., Schiff base formation).

-

Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the para position relative to the phenoxy group .

-

Stability: Sensitive to strong acids/bases due to hydrolyzable ether and amine bonds .

Pharmaceutical Applications

Role as a Synthetic Intermediate

This compound is pivotal in synthesizing carvedilol and tamsulosin, drugs targeting hypertension and benign prostatic hyperplasia, respectively . The ethylamine side chain facilitates β-adrenergic receptor binding, while the trifluoromethyl group enhances metabolic stability .

Table 3: Drug Candidates Derived from 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine

| Drug Candidate | Therapeutic Class | Role of Intermediate |

|---|---|---|

| Carvedilol | Beta-blocker | Provides aryloxypropanolamine backbone |

| Tamsulosin | Alpha-blocker | Contributes to sulfonamide linkage |

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume